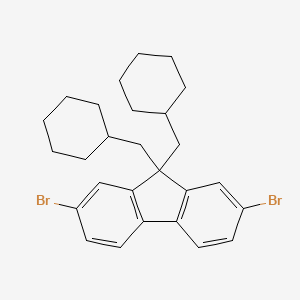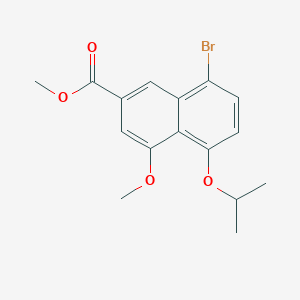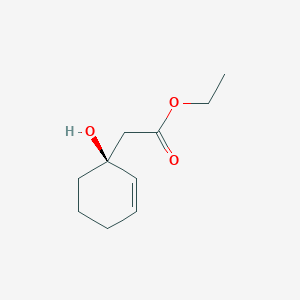
2-Cyclohexene-1-acetic acid, 1-hydroxy-, ethyl ester, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexene-1-acetic acid, 1-hydroxy-, ethyl ester, (S)- is an organic compound with a complex structure that includes a six-membered ring, an ester group, a hydroxyl group, and a tertiary alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexene-1-acetic acid, 1-hydroxy-, ethyl ester, (S)- typically involves the esterification of 2-Cyclohexene-1-acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of heterogeneous catalysts, such as Amberlyst 15, can enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexene-1-acetic acid, 1-hydroxy-, ethyl ester, (S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-Cyclohexene-1-acetic acid, 1-keto-, ethyl ester.
Reduction: Formation of 2-Cyclohexene-1-acetic acid, 1-hydroxy-, ethyl alcohol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Cyclohexene-1-acetic acid, 1-hydroxy-, ethyl ester, (S)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for polymers.
Mechanism of Action
The mechanism of action of 2-Cyclohexene-1-acetic acid, 1-hydroxy-, ethyl ester, (S)- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes, affecting their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can interact with cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclohexene-1-acetic acid, 1-hydroxy-, methyl ester
- 2-Cyclohexene-1-acetic acid, 1-hydroxy-, propyl ester
- 2-Cyclohexene-1-acetic acid, 1-hydroxy-, butyl ester
Uniqueness
2-Cyclohexene-1-acetic acid, 1-hydroxy-, ethyl ester, (S)- is unique due to its specific stereochemistry and the presence of both a hydroxyl group and an ester group.
Properties
CAS No. |
185613-09-6 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
ethyl 2-[(1S)-1-hydroxycyclohex-2-en-1-yl]acetate |
InChI |
InChI=1S/C10H16O3/c1-2-13-9(11)8-10(12)6-4-3-5-7-10/h4,6,12H,2-3,5,7-8H2,1H3/t10-/m0/s1 |
InChI Key |
MZHSDNVNWQVFMZ-JTQLQIEISA-N |
Isomeric SMILES |
CCOC(=O)C[C@]1(CCCC=C1)O |
Canonical SMILES |
CCOC(=O)CC1(CCCC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




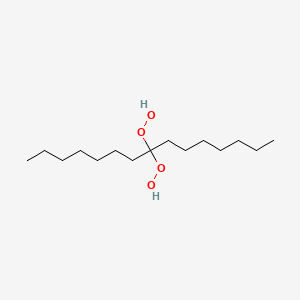
![6-(2-Nitrophenyl)-3-(4-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12570964.png)

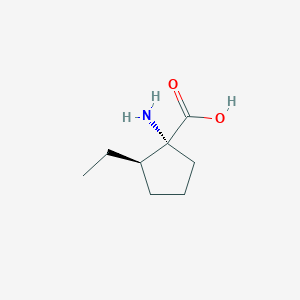
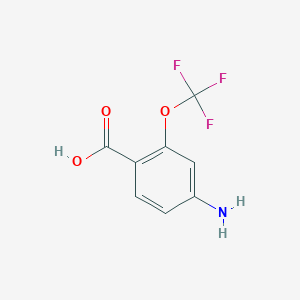
![1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine](/img/structure/B12570992.png)

![3-[4-(furan-2-carbonyl)piperazin-1-yl]-1H-pyridazin-6-one](/img/structure/B12570996.png)

![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12571018.png)
